4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide
CAS No.: 1309682-54-9
Cat. No.: VC3430416
Molecular Formula: C12H16BrNO4S
Molecular Weight: 350.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309682-54-9 |
|---|---|
| Molecular Formula | C12H16BrNO4S |
| Molecular Weight | 350.23 g/mol |
| IUPAC Name | 4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide |
| Standard InChI | InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | ZILKVNYRQMITKE-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br |
Introduction
Chemical Properties and Structural Characteristics
4-Bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide (CAS: 1309682-54-9) is characterized by its molecular formula C₁₂H₁₆BrNO₄S and a molecular weight of 350.23 g/mol. The compound features a benzene ring with a bromine substituent at position 4, an ethoxy group at position 3, and a carbonyl group forming an amide bond with a 2-(methylsulfonyl)ethyl side chain.
The structure can be represented using various chemical notations:
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SMILES: CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br
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Standard InChI: InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
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Standard InChIKey: ZILKVNYRQMITKE-UHFFFAOYSA-N
Key Structural Features
The molecular architecture of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide incorporates several functional groups that potentially influence its chemical reactivity and biological properties:
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The bromine atom at position 4 of the benzene ring contributes to the electronic properties and may enhance binding to specific protein targets
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The ethoxy group at position 3 increases lipophilicity and can affect membrane permeability
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The amide linkage provides hydrogen bonding capabilities essential for biological interactions
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The methylsulfonyl group typically enhances water solubility and may facilitate specific binding interactions with biological targets
Physicochemical Properties
Table 1 summarizes the key physicochemical properties of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1309682-54-9 | |
| Molecular Formula | C₁₂H₁₆BrNO₄S | |
| Molecular Weight | 350.23 g/mol | |
| IUPAC Name | 4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide | |
| PubChem Compound ID | 67216390 | |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br | |
| InChIKey | ZILKVNYRQMITKE-UHFFFAOYSA-N |
Structure-Activity Relationships
The relationship between structural modifications and biological activity is a crucial aspect of medicinal chemistry research. Understanding how specific structural features of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide contribute to its properties provides valuable insights for drug design and optimization.
Structural Analogues and Comparative Analysis
Table 2 presents a comparison of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide with selected structural analogues:
These structural variations can significantly influence physicochemical properties and biological activities:
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Position and Type of Halogens: The position of the bromine atom (para vs. meta) affects the electronic distribution in the molecule, potentially altering binding interactions with biological targets.
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N-Substitution Pattern: Variations in the N-substituents (methylsulfonyl ethyl vs. simpler alkyl groups) impact properties such as solubility, metabolic stability, and target selectivity.
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Functional Group Interchanges: Replacing the amide linkage with a sulfonamide group, as in N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, alters hydrogen bonding capabilities and acid-base properties.
Structure-Based Activity Predictions
Based on the structural features of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide, several predictions regarding its biological activity can be made:
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The bromine substituent at position 4 may enhance binding affinity for specific protein targets through halogen bonding interactions.
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The ethoxy group at position 3 likely contributes to the lipophilic profile of the molecule, potentially facilitating penetration of biological membranes.
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The methylsulfonyl moiety typically improves aqueous solubility while providing additional sites for hydrogen bonding and polar interactions with target proteins.
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The amide linkage serves as both a hydrogen bond donor and acceptor, potentially facilitating specific molecular recognition events.
Future Research Directions
Several promising avenues for future research involving 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide can be identified:
Synthesis Optimization
Development of more efficient and scalable synthetic routes for 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide would be valuable for further research and potential applications. This might include:
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Exploration of greener reaction conditions with reduced environmental impact
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Development of one-pot synthetic approaches to minimize isolation of intermediates
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Adaptation of existing methods to continuous flow chemistry for improved efficiency
Biological Activity Profiling
Comprehensive evaluation of the biological activity profile of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide would provide valuable insights into its potential applications:
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Screening against a panel of cellular targets to identify specific mechanisms of action
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Evaluation of selectivity profiles against related receptor families
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Assessment of pharmacokinetic properties including absorption, distribution, metabolism, and excretion
Structure-Activity Relationship Studies
Systematic modification of the 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide scaffold could yield derivatives with improved properties:
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Exploration of alternative substituents at the 4-position (replacing bromine)
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Modification of the ethoxy group at position 3
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Investigation of different linkers between the benzamide core and the methylsulfonyl moiety
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Development of analogues with optimized solubility and permeability profiles
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